1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methanesulfonyl group, and an azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the azetidine ring: The azetidine ring is formed through cyclization reactions involving appropriate starting materials and conditions.
Introduction of the methanesulfonyl group: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions:
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and bases like triethylamine.
Deprotection reactions: Strong acids like trifluoroacetic acid or hydrochloric acid are used.
Major Products:
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted azetidine derivatives.
Deprotection reactions: The primary amine is regenerated after removal of the Boc group.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid involves:
Comparison with Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
Uniqueness: 1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the methanesulfonyl group, which confer distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C10H17NO6S |
---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylsulfonylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11-5-10(6-11,7(12)13)18(4,15)16/h5-6H2,1-4H3,(H,12,13) |
InChI Key |
YLUYXNCGTYTSRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.